2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+
Description
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ (hereafter referred to as the target compound) is a cyclohexane-based derivative functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group and a methyl substituent at position 1. The carboxy group (+ notation) suggests a carboxylic acid moiety, likely in its conjugate base form or as part of a salt. Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection under mild acidic conditions .
The cyclohexane backbone introduces steric hindrance and conformational rigidity, which can influence peptide structure and interactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(21(25)26)13-7-6-12-20(23)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLBVWVASLVDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Cyclization: The protected amino acid undergoes cyclization to form the cyclohexane ring. This step may involve the use of a catalyst such as palladium or a strong acid like hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups using reagents like sodium azide or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into peptide sequences.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane Backbones
(a) 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid (CAS 285996-74-9)
- Key Features : Features a ketone group at position 4 of the cyclohexane ring.
(b) 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS 282524-98-5)
- Key Features : Contains an acetic acid side chain instead of a directly ring-attached carboxy group.
(c) trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid
- Key Features: Trans-configuration of substituents and a methylamino group.
Analogues with Smaller Cyclic Backbones
(a) 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid (CAS 885951-77-9)
- Key Features : Cyclobutane ring instead of cyclohexane.
(b) 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
- Key Features: Amino and carboxy groups on adjacent cyclobutane carbons.
- Impact: Adjacent substituents create steric hindrance, which may complicate coupling reactions but enable novel peptide geometries .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Profiles of Selected Analogues
Biological Activity
The compound 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ is a complex organic molecule that possesses significant biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.
Molecular Structure
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.5 g/mol
- IUPAC Name : (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- CAS Number : 1799443-40-5
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This structure enhances its reactivity and potential as a building block in drug development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing processes such as:
- Cell signaling pathways : The compound may modulate pathways involved in cell proliferation and apoptosis.
- Enzyme inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic regulation.
Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound by evaluating its effects on cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of metabolic enzymes |
Study 2: Antimicrobial Activity
Research also highlighted the antimicrobial properties of the compound against various pathogens. The compound demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Fmoc-protected amino acid : This step utilizes standard peptide coupling reactions.
- Cyclization : The introduction of cyclohexane derivatives is achieved through specific cyclization techniques.
- Purification : The final product is purified using chromatographic methods to ensure high purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+?
- Methodological Answer : The compound is typically synthesized using fluorenylmethyloxycarbonyl (Fmoc) protection strategies. For example, Fmoc-Cl is employed to protect the amino group under basic conditions (e.g., in dichloromethane with N-ethyl-N,N-diisopropylamine at -10–20°C). Subsequent steps involve coupling with a cyclohexane-derived carboxylic acid precursor. Purification is achieved via column chromatography or recrystallization, with characterization by H/C NMR and mass spectrometry .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify Fmoc-group presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and cyclohexane ring conformation.
- HPLC : Purity assessment using reverse-phase chromatography (C18 column, acetonitrile/water gradient).
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight (e.g., expected m/z for C₂₄H₂₈NO₄: ~418.2) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Avoid direct contact and ensure proper ventilation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% through controlled heating .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency in Fmoc protection steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
Q. What strategies resolve contradictions in reported solubility data?
- Methodological Answer :
- Solubility Profiling : Conduct systematic tests in buffers (pH 2–10) and organic solvents (e.g., DMSO, THF) using UV-Vis spectroscopy.
- Cross-Validation : Compare results with independent studies (e.g., PubChem data) and replicate experiments under identical conditions to identify outliers .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via HPLC (e.g., new peaks indicate breakdown products).
- Light Sensitivity : Protect from UV exposure; amber vials reduce photodegradation. Stability is typically >6 months at -20°C in inert atmospheres .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., proteases) using software like GROMACS. Focus on hydrogen bonding with the Fmoc group and hydrophobic interactions with the cyclohexane ring.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in peptide coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
